![molecular formula C15H13NO6S B2659522 Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate CAS No. 860786-93-2](/img/structure/B2659522.png)

Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

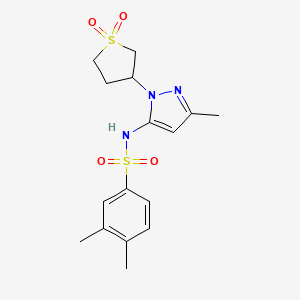

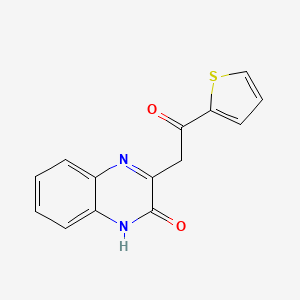

“Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate” is a chemical compound with the molecular formula C15H13NO6S . It has a molecular weight of 335.33 .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C15H13NO6S .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 335.33 and a predicted density of 1.387±0.06 g/cm3 .Aplicaciones Científicas De Investigación

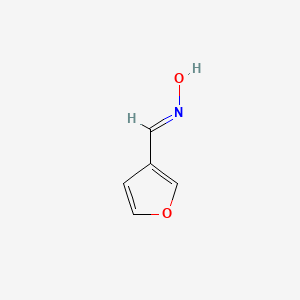

Synthesis of Optically Active Compounds

Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate serves as a precursor for synthesizing optically active compounds. For instance, optically active syn-α-amidoalkylphenyl sulfones can be prepared from chiral aldehydes using benzenesulfinic acid under anhydrous conditions. These sulfones, under basic conditions, produce N-acylimines that react with sodium methanenitronate to afford corresponding nitro adducts with high anti diastereoselectivity. Such processes are crucial for preparing biologically active compounds, including β-hydroxy-α-amino acid and α,β-diamino acid esters, which are vital building blocks in medicinal chemistry (Foresti et al., 2003).

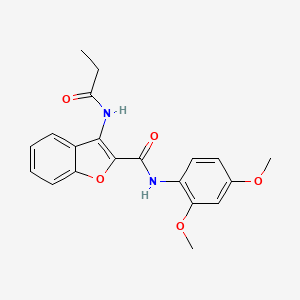

Heterocyclic Chemistry

In heterocyclic chemistry, the compound under discussion is instrumental in synthesizing diazadihydroacenaphthylene derivatives starting from specific nitroethene derivatives. This synthesis showcases the compound's role in generating complex heterocycles which are of significant interest in developing novel pharmaceuticals and materials (Soro et al., 2006).

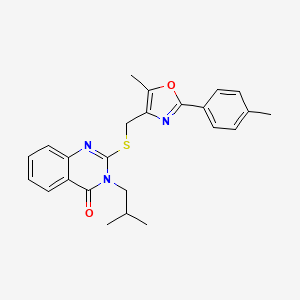

Material Science Applications

Moreover, the compound's utility extends to material science, particularly in the synthesis of microporous anionic metal-organic frameworks (MOFs). A notable example is the assembly of a unique microporous anionic MOF using a mixed-ligand strategy. Such frameworks have applications in post-synthetic cation exchange processes, luminescent probes, and the selective adsorption of dyes, demonstrating the compound's potential in developing functional materials for environmental and analytical applications (Guo et al., 2017).

Propiedades

IUPAC Name |

methyl 2-(benzenesulfonylmethyl)-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6S/c1-22-15(17)12-8-5-9-14(16(18)19)13(12)10-23(20,21)11-6-3-2-4-7-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGQFYWENLTPMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2659444.png)

![6-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2659446.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2659448.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2659449.png)

![1-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2659454.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2659457.png)

![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-propan-2-ylcyclopropane-1-carboxamide](/img/structure/B2659459.png)